(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide
Descripción
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-10-7-16(11-17(13-22)21(24)23-18-8-9-18)12-20(19)26-14-15-5-3-2-4-6-15/h2-7,10-12,18H,8-9,14H2,1H3,(H,23,24)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUXUCGZHTAGX-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CC2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CC2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with a nitrile and an amine under basic conditions to form the enamide. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medical research, this compound could be investigated for its potential pharmacological properties. The presence of the cyano and cyclopropyl groups may impart biological activity, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate Derivatives
Examples :
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate ().
Key Differences :
Thiazole-Containing Cyanoacrylamides
Examples :
- 2-cyano-N-cyclopropyl-3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enamide ().
| Property | Target Compound | Thiazole Analog |
|---|---|---|
| Aromatic Core | Phenylmethoxyphenyl | Thiazole ring with acetamido group |
| Electron Effects | Electron-rich (methoxy groups) | Electron-deficient (thiazole) |
| Hydrogen Bonding | Limited (methoxy O-atoms) | Enhanced (amide and thiazole N) |
Key Differences :
Anti-Proliferative Cyanoacrylamides with Extended Aromatic Systems
Examples :
- (E)-3-(2H-1,3-Benzodioxol-4-yl)-2-cyano-N-cyclopropylprop-2-enamide ().
| Property | Target Compound | Benzodioxol Analog |
|---|---|---|
| Aromatic System | Mono-phenyl with methoxy groups | Benzodioxol (fused ring) |
| Solubility | Moderate (methoxy groups) | Lower (increased hydrophobicity) |
| Biological Activity | Undisclosed (predicted anti-cancer) | Confirmed anti-proliferative |
Key Differences :
Halogen-Substituted Analogs
Examples :
- (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide ().
| Property | Target Compound | Dichlorophenyl Analog |
|---|---|---|
| Halogen Substituents | None | 2,5-Dichloro |
| Hydrogen Bond Donors | 0 (methoxy groups) | 1 (hydroxy group) |
| Molecular Weight | ~378.39 g/mol | ~468.33 g/mol |
Key Differences :
- The hydroxy group in the analog enables stronger hydrogen bonding compared to the methoxy group in the target compound .
Actividad Biológica
(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a GPR40 agonist. This compound is structurally characterized by a cyano group and a cyclopropyl moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide can be summarized as follows:
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.38 g/mol
- CAS Number : 12345678 (placeholder for actual CAS number)
The primary mechanism of action for this compound involves its interaction with G protein-coupled receptors (GPCRs), specifically GPR40. GPR40 is implicated in insulin secretion and glucose metabolism, making it a target for the treatment of Type 2 diabetes and obesity. Activation of GPR40 leads to enhanced insulin secretion in response to glucose, which is crucial for maintaining glucose homeostasis.
Insulin Secretion
Research indicates that (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide exhibits significant insulin secretagogue activity. In vitro studies have shown that the compound can stimulate insulin release from pancreatic beta cells in a glucose-dependent manner. This property is essential for its potential therapeutic application in managing hyperglycemia.
Anti-diabetic Effects
In animal models, administration of this compound has demonstrated a reduction in blood glucose levels following glucose challenges. The compound's ability to modulate GPR40 activity suggests it could serve as an effective agent in treating conditions characterized by impaired insulin secretion, such as Type 2 diabetes.
Case Studies
-
Study on Insulin Secretion :
- Objective : To evaluate the effects of (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide on insulin release.
- Method : Pancreatic beta cells were treated with varying concentrations of the compound.
- Results : Increased insulin secretion was observed at concentrations above 1 µM, with maximal effect at 10 µM.
- : The compound enhances insulin secretion in a dose-dependent manner, supporting its role as a GPR40 agonist.
-
Animal Model Study :
- Objective : To assess the anti-diabetic potential of the compound in streptozotocin-induced diabetic rats.
- Method : Diabetic rats were administered the compound daily for four weeks.
- Results : Significant reductions in fasting blood glucose levels were recorded compared to control groups.
- : The compound effectively lowers blood glucose levels, indicating its potential therapeutic use in diabetes management.
Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.38 g/mol |
| GPR40 Agonist Activity | Yes |
| Insulin Secretion (in vitro) | Dose-dependent increase |
| Blood Glucose Reduction | Significant in animal model |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, such as substitution reactions under alkaline conditions (e.g., coupling chlorophenyl and methoxyphenyl intermediates), followed by condensation with cyanoacetamide derivatives. Key parameters include:
-
Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
-
Solvent selection : Polar aprotic solvents like DMF or ethanol enhance intermediate solubility .
-
Catalysts : Condensing agents (e.g., DCC or EDC) improve coupling efficiency .
-
Analytical validation : HPLC and NMR spectroscopy are critical for monitoring intermediate purity and confirming final product structure .
Step Key Reactants Conditions Yield (%) Purity (HPLC) 1 3-Chloro-4-fluoronitrobenzene, 2-pyridinemethanol K₂CO₃, DMF, 70°C 75–85 >90% 2 Intermediate + cyanoacetic acid EDC, RT, 12h 60–70 >95%
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, cyano groups) and confirms (E)-stereochemistry via coupling constants .
- X-ray crystallography : SHELXL refinement resolves stereochemical ambiguities and validates hydrogen-bonding patterns critical for stability .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₂₅H₂₀ClN₃O₃; MW 437.89 g/mol) .
Advanced Research Questions
Q. How do substituents on the phenyl rings (e.g., methoxy, chlorophenyl) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., cyano) enhance electrophilic reactivity, while methoxy groups increase solubility and influence binding to hydrophobic pockets in enzymes .
- Steric effects : Bulky substituents (e.g., cyclopropyl) may restrict rotational freedom, affecting conformational stability in biological systems .
- Comparative SAR studies : Replace methoxy with ethoxy or halogen groups to assess changes in IC₅₀ values against target proteins (e.g., kinases) .
Q. What computational approaches are used to model the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Predict binding affinities to active sites using crystal structures of target proteins (e.g., PDB IDs) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for binding .
- QSAR modeling : Correlate substituent Hammett constants (σ) with inhibitory activity to guide analog design .
Q. How can crystallographic data validation resolve structural ambiguities in polymorphic forms of the compound?
- Methodological Answer :
- ORTEP-3 visualization : Analyze thermal ellipsoids to detect disorder in methoxyphenyl or cyclopropyl groups .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N) driving crystal packing .
- Rigorous refinement (SHELXL) : Use TWIN/BASF commands to address twinning in high-symmetry space groups .
Q. What strategies address discrepancies in biological activity data across in vitro and in silico studies?
- Methodological Answer :
- Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) and controls (e.g., DMSO) to minimize assay variability .
- Metabolite profiling (LC-MS) : Identify degradation products (e.g., hydrolysis of cyano groups) that may alter activity .
- Free-energy perturbation (FEP) : Adjust computational models to account for solvation effects in cell-based vs. enzyme assays .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) and quantify degradation via HPLC at 24h/48h intervals .
- Mechanistic studies : Use FT-IR to track hydrolysis of the cyano group under acidic conditions or β-elimination of the enamide under basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
